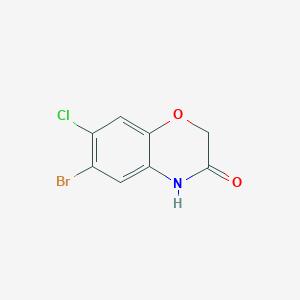

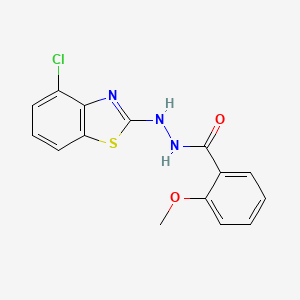

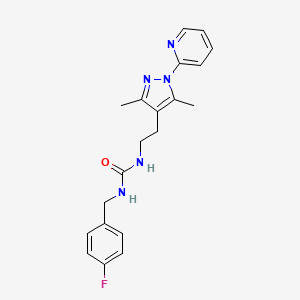

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving “N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide” are not detailed in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, this information for “N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide” is not available in the sources I found .Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have demonstrated the antimicrobial and antifungal potentials of benzothiazole derivatives, highlighting their significance in medicinal chemistry. Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives incorporating benzothiazole, showing variable and modest activity against bacteria and fungi, suggesting the potential of such compounds in developing new antimicrobial agents [Patel, Agravat, & Shaikh, 2011]. Similarly, Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, which displayed significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus [Obasi et al., 2017].

Anticancer Properties

The anticancer activity of benzothiazole derivatives has been a focus due to their potential to inhibit the growth of various cancer cell lines. Salahuddin et al. (2014) explored benzimidazole derivatives for in vitro anticancer evaluation, discovering compounds with significant activity on breast cancer cell lines [Salahuddin et al., 2014]. Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones and investigated their probable anticancer activity, demonstrating cytotoxic activity against various cancer cell lines and identifying pathways of cell death [Osmaniye et al., 2018].

Neuroprotective and Anticonvulsant Effects

Research has also highlighted the neuroprotective and anticonvulsant effects of benzothiazole derivatives. Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives, evaluating their anticonvulsant and neuroprotective effect. One compound demonstrated promising results, indicating a potential pathway for developing safer anticonvulsants with neuroprotective effects [Hassan, Khan, & Amir, 2012].

Agricultural Applications

In the agricultural domain, Campos et al. (2015) investigated the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, fungicides widely used in agriculture. The study highlighted the benefits of these carrier systems, including modified release profiles and reduced toxicity, offering new options for the treatment and prevention of fungal diseases in plants [Campos et al., 2015].

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-21-11-7-3-2-5-9(11)14(20)18-19-15-17-13-10(16)6-4-8-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABUNDXYTRHZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

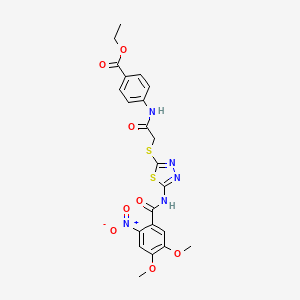

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)

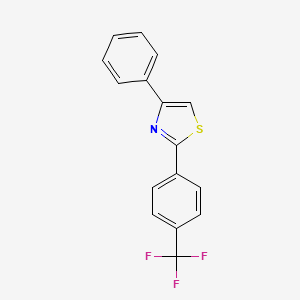

![4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2953327.png)

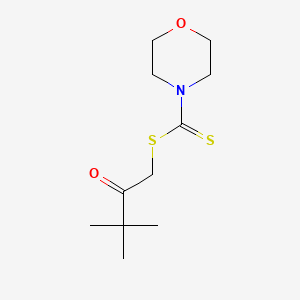

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)